molecular formula C16H9ClF3NO2 B2409050 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione

Cat. No.: B2409050
M. Wt: 339.69 g/mol
InChI Key: MIAQTWNDRFRVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0238441 is a chemical compound known as a pan muscarinic acetylcholine receptor positive allosteric modulator. It interacts with multiple subtypes of muscarinic acetylcholine receptors, including M1, M2, M3, M5, and M4.

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes, including inflammation and pain. β-catenin is a protein that plays a key role in cell adhesion and gene transcription in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin disrupts the Wnt signaling pathway, which may lead to altered cell proliferation and differentiation .

Biochemical Pathways

The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in prostaglandin levels and potentially reducing inflammation and pain. Its action on β-catenin affects the Wnt signaling pathway , which can influence cell proliferation and differentiation .

Result of Action

The inhibition of COX-1 and COX-2 by this compound can lead to a reduction in inflammation and pain, as these enzymes are involved in the production of prostaglandins, which mediate these processes . The compound’s inhibition of β-catenin can disrupt the Wnt signaling pathway, potentially leading to altered cell proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0238441 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of VU0238441 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

VU0238441 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of VU0238441 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

VU0238441 has several scientific research applications, including:

    Neuroscience: It is used to study the modulation of muscarinic acetylcholine receptors in the brain, which are involved in cognitive functions and neurological disorders.

    Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia.

    Biochemistry: Researchers use VU0238441 to explore receptor-ligand interactions and signal transduction pathways.

    Drug Development: It serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors

Comparison with Similar Compounds

Similar Compounds

    VU0119498: An analogue of VU0238441 with similar receptor modulation properties.

    VU0152100: Another muscarinic acetylcholine receptor modulator with distinct binding affinities.

Uniqueness

VU0238441 is unique due to its broad activity across multiple muscarinic acetylcholine receptor subtypes. Its ability to modulate these receptors positively makes it a valuable tool for studying receptor function and developing therapeutic agents .

Properties

IUPAC Name

7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQTWNDRFRVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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